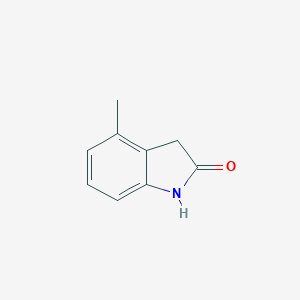

4-Methylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-2-4-8-7(6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRZZPHRQZGXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503240 | |

| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13220-46-7 | |

| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-methyl-2,3-dihydro-1H-indol-2-one (4-Methyloxindole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-2,3-dihydro-1H-indol-2-one, also known as 4-methyloxindole, is a heterocyclic organic compound belonging to the oxindole class. The oxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds of significant pharmacological importance. This technical guide provides a detailed overview of the synthesis, physicochemical properties, and known biological activities of 4-methyloxindole and its derivatives. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. While specific data for 4-methyloxindole is limited, this guide consolidates available information and draws upon data from closely related analogs to provide a thorough understanding of its potential.

Introduction

The oxindole core, a bicyclic structure composed of a fused benzene and a pyrrolidin-2-one ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The substitution pattern on the oxindole ring system plays a crucial role in modulating the pharmacological profile of these compounds. 4-methyloxindole, with a methyl group at the 4-position of the aromatic ring, represents a key intermediate for the synthesis of more complex and potentially bioactive molecules.

Physicochemical Properties

The physicochemical properties of 4-methyl-2,3-dihydro-1H-indol-2-one are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| IUPAC Name | 4-methyl-1,3-dihydro-2H-indol-2-one | |

| Synonyms | 4-Methyloxindole, 4-methylindolin-2-one | [1] |

| CAS Number | 13220-46-7 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 211 °C | [1] |

| Boiling Point | 318.4±41.0 °C (Predicted) | [1] |

| Density | 1.155±0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.21±0.20 (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis of 4-methyl-2,3-dihydro-1H-indol-2-one

A common and effective method for the synthesis of 4-methyloxindole involves the reduction and subsequent cyclization of a substituted nitrophenylacetic acid derivative. The following experimental protocol is based on a reported synthesis[1].

Experimental Protocol: Synthesis from 2-(2-methyl-6-nitrophenyl)acetic acid

Materials:

-

2-(2-methyl-6-nitrophenyl)acetic acid

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Ethyl acetate

Procedure:

-

Dissolve 2-(2-methyl-6-nitrophenyl)acetic acid (1.4 g, 7 mmol) in methanol (20 mL).

-

Add 10% palladium on carbon catalyst (0.14 g) to the solution.

-

Place the reaction mixture in a Parr oscillator and hydrogenate at 60 psi hydrogen pressure for 3 hours.

-

Upon completion of the reaction (monitored by TLC or other suitable methods), remove the catalyst by filtration.

-

Evaporate the solvent under reduced pressure to obtain a brown solid.

-

Grind the solid with ethyl acetate and dry under vacuum to yield 4-methylindolone (4-methyl-2,3-dihydro-1H-indol-2-one) as a white solid.

Yield: 0.9 g (74%)[1].

General Synthetic Workflow

The synthesis of 4-methyloxindole can be represented by the following general workflow. This process is a key step for the subsequent derivatization to create a library of potentially bioactive compounds.

Biological Activities of Oxindole Derivatives

While specific biological data for 4-methyl-2,3-dihydro-1H-indol-2-one is not extensively reported, the broader class of oxindole derivatives exhibits a wide range of significant pharmacological activities. These activities are often attributed to the ability of the oxindole scaffold to interact with various biological targets, particularly protein kinases.

Overview of Activities

Oxindole derivatives have been reported to possess the following biological activities:

-

Anticancer: Many oxindole derivatives have been developed as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features an oxindole core.

-

Anti-inflammatory: Some oxindoles exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)[2].

-

Antitubercular: Recent studies have shown that certain oxindole analogs display potent activity against Mycobacterium tuberculosis[3].

-

Antiviral and Antimicrobial: The oxindole scaffold has been explored for the development of agents against various viruses and bacteria[4].

Biological Activity of Representative Oxindole Analogs

The following table summarizes the biological activity of some representative oxindole derivatives, highlighting the potential of this chemical class.

| Compound | Target/Activity | IC₅₀ / MIC | Reference |

| (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one | α-amylase inhibition | 32.917 µg/mL | [5] |

| (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one | DPP-IV inhibition | 31.28 µg/mL | [5] |

| OXN-1 | Mycobacterium tuberculosis H37Rv | 0.78 μg/ml | [3] |

| OXN-3 | Mycobacterium tuberculosis H37Rv | 0.78 μg/ml | [3] |

| OXN-7 | Mycobacterium tuberculosis H37Rv | 0.78 μg/ml | [3] |

| Compound 4h (an oxindole ester derivative) | COX-2 Inhibition | 0.0533 µM | [2] |

| Compound 4h (an oxindole ester derivative) | 5-LOX Inhibition | 0.4195 µM | [2] |

Potential Signaling Pathways

The anticancer activity of many oxindole derivatives is attributed to their ability to inhibit protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. A common mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.

The following diagram illustrates a generalized signaling pathway that can be targeted by bioactive oxindole derivatives.

Conclusion

4-methyl-2,3-dihydro-1H-indol-2-one is a valuable building block in medicinal chemistry. While comprehensive biological data on this specific molecule is emerging, the well-established and diverse pharmacological activities of the broader oxindole class underscore its potential as a scaffold for the development of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further exploration of its chemical space and biological properties. Future research should focus on the synthesis of novel derivatives of 4-methyloxindole and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.

References

- 1. 4-Methyloxindole | 13220-46-7 [chemicalbook.com]

- 2. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel oxindole analogs as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methyloxindole: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxindole is an organic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrrole ring system, with a methyl group substituted at the fourth position of the oxindole core. This molecule is of significant interest to the medicinal chemistry and drug development communities due to the established biological activities of the broader oxindole class of compounds, which includes neuroprotective and anti-inflammatory effects.[1] The strategic placement of the methyl group on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential as a therapeutic agent or a key building block in the synthesis of more complex bioactive molecules.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-methyloxindole, detailed experimental protocols for its synthesis, and a discussion of its potential, yet currently underexplored, biological significance.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-methyloxindole are summarized in the table below. These parameters are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [2] |

| CAS Number | 13220-46-7 | [1][2] |

| Appearance | White to yellow or off-white solid | [1] |

| Melting Point | 211 °C | [2] |

| Boiling Point (Predicted) | 318.4 ± 41.0 °C | [2] |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.21 ± 0.20 | |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water. | [1] |

| IUPAC Name | 4-methyl-1,3-dihydro-2H-indol-2-one | |

| Synonyms | 4-methylindolin-2-one, 4-methyl-2-oxindole | [2] |

Synthesis of 4-Methyloxindole

The synthesis of 4-methyloxindole can be achieved through the catalytic hydrogenation of 2-(2-methyl-6-nitrophenyl)acetic acid. This method provides a direct route to the cyclized product.

Experimental Protocol: Synthesis from 2-(2-Methyl-6-nitrophenyl)acetic acid

Materials:

-

2-(2-Methyl-6-nitrophenyl)acetic acid

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Parr oscillator or similar hydrogenation apparatus

Procedure:

-

Dissolve 2-(2-methyl-6-nitrophenyl)acetic acid (e.g., 1.4 g, 7 mmol) in methanol (e.g., 20 mL).

-

To this solution, add a catalytic amount of 10% palladium on carbon (e.g., 0.14 g).

-

Place the reaction mixture in a Parr oscillator and subject it to hydrogenation at a hydrogen pressure of 60 psi for 3 hours.

-

Upon completion of the reaction, carefully remove the catalyst by filtration through a pad of Celite or a similar filtration aid.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The resulting brown solid is then triturated with ethyl acetate and dried under vacuum to yield 4-methyloxindole as a white solid (reported yield: 74%).[3]

Below is a graphical representation of the synthesis workflow.

Spectral Data

Detailed experimental spectral data for 4-methyloxindole is not widely available in the surveyed literature. However, for comparative purposes, the spectral characteristics of closely related oxindole derivatives are informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 4-methyloxindole is not readily found, the expected ¹H and ¹³C NMR spectra would show characteristic peaks for the aromatic protons and carbons, the methylene group, the lactam NH, and the methyl group. The chemical shifts would be influenced by the electron-donating nature of the methyl group and the electron-withdrawing nature of the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methyloxindole is expected to exhibit characteristic absorption bands. For comparison, the IR spectrum of N-methyloxindole shows key absorbances that would be anticipated in 4-methyloxindole as well, such as:

-

N-H stretching: A broad peak in the region of 3200-3400 cm⁻¹ (for the unsubstituted NH in 4-methyloxindole).

-

C=O stretching (Amide I): A strong absorption band around 1700-1720 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of 4-methyloxindole would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (147.17). For comparison, the GC-MS data for N-methyloxindole shows a molecular ion peak at m/z 147.[2] Fragmentation patterns would likely involve the loss of CO, and other characteristic cleavages of the oxindole ring system.

Biological Activity and Drug Development Potential

The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5] While specific studies on the biological effects of 4-methyloxindole are limited in the available literature, the parent oxindole class is known for its potential neuroprotective and anti-inflammatory properties.[1][6]

Neuroprotective Potential: Several indole-based compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. These effects are often attributed to their antioxidant properties and their ability to modulate pathways related to amyloid-beta aggregation and oxidative stress.[6]

Anti-inflammatory Activity: The anti-inflammatory properties of various indole derivatives are well-documented.[4] These compounds can act on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators.[5]

The introduction of a methyl group at the 4-position of the oxindole ring in 4-methyloxindole could potentially enhance its biological activity, improve its pharmacokinetic profile, or provide a handle for further chemical modification in the development of novel drug candidates. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of 4-methyloxindole.

Conclusion

4-Methyloxindole is a compound with a well-defined chemical structure and accessible synthetic route. While its detailed experimental characterization and biological activity profile are not yet extensively documented, its structural similarity to other biologically active oxindoles suggests it is a promising candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of its physicochemical properties and synthesis, serving as a valuable resource for researchers interested in exploring the potential of this and related molecules.

References

- 1. CAS 13220-46-7: 4-Methyloxindole | CymitQuimica [cymitquimica.com]

- 2. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyloxindole | 13220-46-7 [chemicalbook.com]

- 4. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indolin-2-one Core: A Privileged Scaffold in Drug Discovery - From Ancient Remedies to Targeted Cancer Therapies

An In-depth Technical Guide on the Discovery and History of Indolin-2-one Derivatives for Researchers, Scientists, and Drug Development Professionals.

The indolin-2-one, or oxindole, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. This bicyclic aromatic heterocyclic organic compound, consisting of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position, has a rich history rooted in natural products and has evolved into a critical component of modern targeted therapies. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of indolin-2-one derivatives, with a focus on their role as kinase inhibitors in oncology.

A Historical Journey: From Natural Alkaloids to Synthetic Kinase Inhibitors

The story of indolin-2-one derivatives begins with their discovery in nature. The oxindole alkaloid scaffold was first identified in plant extracts, with some of the earliest examples being isolated from Uncaria tomentosa, a plant used in traditional medicine.[1] A significant milestone in the history of this scaffold is its connection to traditional Chinese medicine. Indirubin, a key active component of the traditional remedy Danggui Longhui Wan, which has been used for centuries, was later identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[2] This discovery was a pivotal moment, sparking significant interest in the synthesis and evaluation of other indolin-2-one derivatives as potential therapeutic agents.

The first laboratory synthesis of the parent oxindole molecule was reported by Baeyer and Knop in 1866.[3] However, it was the elucidation of the mechanism of action of natural products like indirubin that truly propelled the field forward. The realization that the indolin-2-one core could effectively mimic the adenine region of ATP and bind to the ATP-binding pocket of protein kinases opened the floodgates for the rational design of a multitude of kinase inhibitors.[2]

This led to the development of a new generation of targeted cancer therapies. A key player in this narrative is Sunitinib (marketed as Sutent®), a multi-targeted receptor tyrosine kinase inhibitor. Its development can be traced back to earlier compounds like Semaxanib (SU5416), which was one of the first synthetic indolin-2-one derivatives to be clinically tested as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] The clinical success of Sunitinib, approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), solidified the importance of the indolin-2-one scaffold in modern oncology.[1][6]

A summarized timeline of key events is presented below:

-

1866: The first synthesis of the oxindole core is reported by Baeyer and Knop.[3]

-

Ancient Times (from 627 AD): Indigo naturalis, containing indirubin, is used in traditional Chinese medicine.[7]

-

Late 1970s/Early 1980s: The antileukemic properties of indirubin are investigated in China.[2][8]

-

Late 1990s: The mechanism of action of indirubin as a cyclin-dependent kinase inhibitor is elucidated.[2]

-

Late 1990s/Early 2000s: Semaxanib (SU5416), a synthetic indolin-2-one derivative, is developed and enters clinical trials as a VEGFR inhibitor.[4][5]

-

2006: Sunitinib (SU11248), a multi-targeted indolin-2-one based kinase inhibitor, receives FDA approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][6]

The Indolin-2-one Scaffold as a Kinase Inhibitor

The primary mechanism of action for a vast number of therapeutic indolin-2-one derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of protein kinases.

Indolin-2-one derivatives are designed to bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates and thereby blocking the signaling cascade. The versatility of the indolin-2-one scaffold allows for substitutions at various positions, which can be tailored to achieve selectivity for specific kinases.

Key Kinase Targets

Some of the most important kinase targets for indolin-2-one derivatives include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): These are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): These are involved in cell growth, proliferation, and migration, and their dysregulation is implicated in various cancers.

-

Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in this kinase are common in acute myeloid leukemia (AML), making it an important therapeutic target.

Signaling Pathways Targeted by Indolin-2-one Derivatives

The efficacy of indolin-2-one-based kinase inhibitors stems from their ability to interrupt critical signaling cascades. Below are simplified representations of the VEGFR and PDGFR signaling pathways, which are frequently targeted by these compounds.

Caption: VEGFR Signaling Pathway and its inhibition by indolin-2-one derivatives.

Caption: PDGFR Signaling Pathway and its inhibition by indolin-2-one derivatives.

Quantitative Data on Indolin-2-one Derivatives

The following tables summarize the in vitro activity of selected indolin-2-one derivatives against various protein kinases and cancer cell lines. This data highlights the potency and, in some cases, the selectivity of these compounds.

Table 1: Inhibitory Activity of Selected Indolin-2-one Derivatives against Protein Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| Sunitinib | VEGFR-2 | 9 | [9] |

| PDGFR-β | 2 | [9] | |

| c-Kit | 1 | [9] | |

| FLT3 | 1 | [9] | |

| Semaxanib (SU5416) | VEGFR-2 (Flk-1/KDR) | 1,230 | [10] |

| PDGFR-β | >20,000 | [10] | |

| SU14813 | VEGFR-2 | 40 | [1] |

| PDGFR-β | 20 | [1] | |

| FLT3 | 50 | [1] | |

| Compound 10d (FLT3 Inhibitor) | FLT3 | 5.3 | [11] |

| Compound 22b (FLT3 Inhibitor) | FLT3-TKD(D835Y) | 0.48 | [12] |

Table 2: Cytotoxicity of Selected Indolin-2-one Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Sunitinib | MV4-11 | Acute Myeloid Leukemia | 0.0385 |[11] | | Compound 10a (FLT3 Inhibitor) | MV4-11 | Acute Myeloid Leukemia | 0.0147 |[11] | | Compound 10d (FLT3 Inhibitor) | MV4-11 | Acute Myeloid Leukemia | 0.0248 |[11] | | Compound 9c | WiDr | Colon Cancer | 141 |[5] | | Compound 9 | HepG2 | Hepatocellular Carcinoma | 2.53 |[13] | | | MCF-7 | Breast Cancer | 7.54 |[13] | | Compound 20 | HepG2 | Hepatocellular Carcinoma | 3.08 |[13] | | | MCF-7 | Breast Cancer | 5.28 |[13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and evaluation of indolin-2-one derivatives.

General Synthesis of 3-(Substituted-benzylidene)indolin-2-ones

This procedure describes a common method for the synthesis of 3-substituted indolin-2-ones via a Knoevenagel condensation.

Materials:

-

Substituted or unsubstituted indolin-2-one (1.0 eq)

-

Substituted aromatic aldehyde (1.0-1.2 eq)

-

Piperidine (catalytic amount) or another suitable base

-

Ethanol or another suitable solvent

Procedure:

-

Dissolve the indolin-2-one and the aromatic aldehyde in the solvent in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. Collect the solid by filtration.

-

Wash the solid with cold solvent to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure 3-(substituted-benzylidene)indolin-2-one.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of indolin-2-one derivatives against a specific protein kinase.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Indolin-2-one derivative (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a 2x kinase solution in kinase assay buffer.

-

Prepare a 2x substrate/ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km for the specific kinase.

-

Prepare serial dilutions of the indolin-2-one derivative in kinase assay buffer containing a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.

-

-

Kinase Reaction:

-

Add 5 µL of the serially diluted indolin-2-one derivative or control to the wells of the plate.

-

Add 10 µL of the 2x kinase solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

-

Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the indolin-2-one derivative relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of indolin-2-one derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Indolin-2-one derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or other suitable solubilizing agent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the assay.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the indolin-2-one derivative in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the indolin-2-one derivative relative to the vehicle control.

-

Plot the percent viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

-

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of an indolin-2-one derivative to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel®)

-

Indolin-2-one derivative (test compound)

-

96-well cell culture plates

Procedure:

-

Plate Coating:

-

Thaw the basement membrane extract on ice.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest and resuspend the endothelial cells in medium containing the desired concentrations of the indolin-2-one derivative or vehicle control.

-

Seed the cells onto the solidified gel at a density of 1-2 x 10⁴ cells per well.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope at regular intervals.

-

-

Quantification:

-

Capture images of the tube networks.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Compare the results from the treated wells to the vehicle control to determine the anti-angiogenic activity of the indolin-2-one derivative.

-

Experimental and Drug Discovery Workflow

The discovery and development of a new indolin-2-one derivative as a therapeutic agent follows a structured workflow, from initial design to preclinical and clinical evaluation.

Caption: A typical workflow for the discovery and development of indolin-2-one based drugs.

Conclusion and Future Perspectives

The indolin-2-one scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics, particularly in the field of oncology. Its journey from a component of ancient herbal remedies to the core of rationally designed, life-saving drugs is a testament to the power of medicinal chemistry. The success of Sunitinib and the continued exploration of new derivatives in clinical trials underscore the enduring potential of this privileged structure.

Future research in this area will likely focus on several key aspects:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific kinase targets to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Developing next-generation indolin-2-one inhibitors that are effective against tumors that have developed resistance to existing therapies.

-

Exploring New Therapeutic Areas: Investigating the potential of indolin-2-one derivatives for the treatment of other diseases, including inflammatory disorders, neurodegenerative diseases, and infectious diseases.

-

Novel Drug Delivery Systems: Developing innovative formulations and delivery methods to enhance the bioavailability and therapeutic efficacy of these compounds.

The rich history and proven track record of indolin-2-one derivatives ensure that this remarkable scaffold will remain a central focus of drug discovery and development for years to come.

References

- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. Semaxanib - Wikipedia [en.wikipedia.org]

- 6. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indirubin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

4-Methylindolin-2-one literature review and background

An In-depth Technical Guide on 4-Methylindolin-2-one

Introduction

The indolin-2-one, or oxindole, scaffold is a privileged bicyclic aromatic heterocyclic organic compound that has garnered significant attention from academic and industrial researchers.[1] Its versatile structure serves as a crucial building block for a plethora of molecular targets, leading to the discovery of numerous drug leads.[1] Indolin-2-one derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them highly important for drug discovery and development.[2] Specifically, modifications at various positions of the indolin-2-one core, such as the introduction of a methyl group at the 4-position, can significantly influence the molecule's pharmacological profile. This document provides a comprehensive technical review of this compound and its related derivatives, focusing on synthesis, biological activities, and therapeutic potential, with detailed data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Synthesis of Indolin-2-one Derivatives

The synthesis of substituted indolin-2-one derivatives often involves multi-step approaches. A common and effective method is the Knoevenagel condensation of an appropriate oxindole with a substituted aromatic aldehyde.[3] Other synthetic routes may involve intramolecular aminolactonization or condensation reactions with various reagents like isatin.[4][5]

Below is a generalized workflow for the synthesis of 3-substituted indolin-2-one derivatives.

Caption: Generalized workflow for Knoevenagel condensation.

Biological Activity and Therapeutic Potential

Derivatives of the indolin-2-one scaffold have been extensively investigated for a wide array of therapeutic applications, primarily in oncology and anti-inflammatory research.

Anticancer Activity

Indolin-2-ones are potent inhibitors of various protein kinases involved in cancer progression, such as receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and p21-activated kinase 4 (PAK4).[6]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Many indolin-2-one derivatives act as inhibitors of RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor angiogenesis.[6][7] Sunitinib, an FDA-approved drug for renal cell carcinoma, features the indolin-2-one core and functions as a multi-RTK inhibitor.[6]

-

PAK4 Inhibition: A series of substituted indolin-2-one derivatives were designed as potent inhibitors of p21-activated kinase 4 (PAK4).[8] Compound 12g from this series not only showed potent PAK4 inhibition but also exhibited high antiproliferative activity against A549 lung cancer cells, inducing G2/M phase cell cycle arrest and inhibiting cell migration and invasion.[8]

-

CDK and EGFR Inhibition: Certain indolinone-based molecules have demonstrated dual inhibitory activity against CDKs (CDK-2, CDK-4) and angiokinases (VEGFR-2, EGFR).[7] This multi-targeted approach can disrupt cell cycle regulation and angiogenesis simultaneously.[7]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 4d (m-aminobenzylidene) | MCF-7 (Breast Cancer) | 18.42 ± 0.45 | [2] |

| 14g (chloropyrrole) | KB (Oral Epithelial) | 0.67 | [6] |

| 14g (chloropyrrole) | K111 (Melanoma) | 1.19 | [6] |

| 14i (chloropyrrole) | A549 (Lung Cancer) | 0.32 | [6] |

| 9 (quinazoline) | HepG-2 (Liver Cancer) | 2.53 | |

| 20 (quinazoline) | HepG-2 (Liver Cancer) | 3.11 | [7] |

| 12g (PAK4 inhibitor) | A549 (Lung Cancer) | 0.83 |

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 11b | PAK4 | 22 | [8] |

| 12d | PAK4 | 16 | [8] |

| 12g | PAK4 | 27 | [8] |

| 9 | CDK-2 | 9.39 | [7] |

| 9 | VEGFR-2 | 56.74 | [7] |

| 20 | EGFR | 15.34 | [7] |

| 20 | VEGFR-2 | 11.62 | [7] |

Signaling Pathway Modulation

Indolin-2-one derivatives exert their anticancer effects by modulating key signaling pathways. Inhibition of kinases like PAK4 or VEGFR disrupts downstream signaling cascades that control cell proliferation, survival, and motility.

References

- 1. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One [mdpi.com]

- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylindolin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core, a bicyclic aromatic scaffold, has emerged as a quintessential privileged structure in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a diverse range of biological targets. Among its many derivatives, 4-methylindolin-2-one has garnered significant attention as a key starting material and structural motif in the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

The Privileged Nature of the Indolin-2-one Scaffold

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] The indolin-2-one scaffold perfectly embodies this concept, with derivatives showing activity against a wide array of enzymes and receptors.[3][4] This promiscuity is attributed to its rigid, planar structure, which provides a defined orientation for appended functional groups, and the presence of a lactam moiety, which can participate in crucial hydrogen bonding interactions with protein active sites. The indole nitrogen and carbonyl group are key pharmacophoric features that contribute to its broad biological activity.[5]

Therapeutic Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant therapeutic potential, most notably as inhibitors of protein kinases. These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

A substantial body of research has focused on the development of this compound derivatives as inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[6][7] These RTKs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][8] By inhibiting these kinases, this compound derivatives can effectively block tumor-induced angiogenesis, leading to cancer cell death.[8]

Several potent multi-targeted kinase inhibitors based on the indolin-2-one scaffold have been developed, with Sunitinib being a prominent example approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8][9] The structure-activity relationship (SAR) studies of these compounds often involve modifications at the C3 position of the indolin-2-one ring, where the introduction of various heterocyclic moieties has proven to be a successful strategy for enhancing potency and selectivity.[5][10]

Anti-inflammatory Activity

The indolin-2-one scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11][12] For instance, a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives displayed potent inhibitory activities against COX-1/2 and 5-LOX, with some compounds exhibiting comparable or stronger anti-inflammatory and analgesic activities than existing drugs, but with better gastric tolerability in vivo.[11]

Quantitative Data: Biological Activity of Indolin-2-one Derivatives

The following tables summarize the in vitro biological activities of various indolin-2-one derivatives, highlighting their potency as kinase inhibitors and anticancer agents.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| Compound 1 | VEGF-R2 (Flk-1/KDR) | 20 | - | - | [6] |

| FGF-R1 | 30 | - | - | [6] | |

| Compound 16f | PDGF-R | 10 | - | - | [6] |

| Compound 9d | VEGF-R2 (Flk-1) | 4 | - | - | [7] |

| Compound 9h | FGF-R1 | 80 | - | - | [7] |

| Compound 9b | PDGF-Rβ | 4 | - | - | [7] |

| Compound 14g | - | - | KB | 0.67 | [9] |

| - | - | K111 | 1.19 | [9] | |

| Compound 14i | - | - | A549 | 0.32 | [9] |

| Compound 14r | - | - | NCI-H460 | 1.22 | [9] |

| Compound 5h | - | - | HT-29 | 0.016 | [13] |

| - | - | H460 | 0.0037 | [13] | |

| Compound IVc | - | - | Breast Cancer Panel | 1.47 | [14] |

| Compound VIc | - | - | Colon Cancer Panel | 1.40 | [14] |

Experimental Protocols

General Synthesis of this compound

The synthesis of the this compound core is a crucial first step in the development of more complex derivatives. While specific, detailed protocols for this exact starting material are not always published in papers focused on the final derivatives, a general procedure can be outlined based on established methods for synthesizing substituted indolin-2-ones.[15]

Protocol: A common method for the synthesis of this compound involves the cyclization of a corresponding substituted aniline precursor. The following is a generalized protocol:

-

Preparation of the Precursor: Start with a commercially available 2-amino-3-methylphenylacetic acid or a related derivative.

-

Cyclization: The cyclization is typically achieved by heating the precursor in the presence of a dehydrating agent or a catalyst. This can be done under various conditions, for example, by heating in a high-boiling point solvent such as diphenyl ether, or by using a strong acid catalyst like polyphosphoric acid (PPA).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water or an ice-water mixture to precipitate the product. The crude product is then collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.

General Synthesis of 3-Substituted-indolin-2-one Derivatives

The majority of biologically active indolin-2-one derivatives are substituted at the C3 position. A widely used method for this is the Knoevenagel condensation of the indolin-2-one core with a suitable aldehyde.[9]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in a suitable solvent, such as ethanol or methanol.

-

Base Catalyst: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, which often results in the precipitation of the product. The solid product is collected by filtration, washed with a cold solvent (e.g., cold ethanol), and dried under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives that target RTKs are primarily due to the inhibition of downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis.

References

- 1. omicsonline.org [omicsonline.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of the 4-Methylindolin-2-one Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of derivatives with significant therapeutic potential. The strategic incorporation of a methyl group at the 4-position, creating the 4-Methylindolin-2-one backbone, has been instrumental in the development of novel compounds targeting a diverse array of diseases. This technical guide provides an in-depth analysis of the burgeoning therapeutic applications of this compound derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. Detailed experimental protocols for key biological assays, quantitative data on the efficacy of various derivatives, and visual representations of the underlying signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Introduction

The indole nucleus is a fundamental structural motif in numerous biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. A prominent derivative of the indole scaffold is the indolin-2-one (or oxindole) system, which has demonstrated a remarkable range of pharmacological activities.[1] This guide focuses on a specific, yet versatile, iteration of this scaffold: this compound. While this compound itself is not typically the active therapeutic agent, it serves as a crucial building block for a diverse library of derivatives with potent biological effects. This document will explore the significant therapeutic applications of these derivatives, providing quantitative data, detailed experimental methodologies, and mechanistic insights to support ongoing and future drug development efforts.

Therapeutic Applications and Mechanisms of Action

Derivatives of the this compound scaffold have shown considerable promise in several key therapeutic areas. The following sections detail their applications, mechanisms of action, and the quantitative data supporting their efficacy.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds primarily exert their effects through the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Many indolin-2-one derivatives function as Receptor Tyrosine Kinase (RTK) inhibitors.[2][3] A critical target in this class is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a pivotal role in tumor angiogenesis.[3] By blocking the ATP-binding site of VEGFR, these compounds inhibit its autophosphorylation and downstream signaling, thereby preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3] Other targeted kinases include Platelet-Derived Growth Factor Receptor (PDGFR), Cyclin-Dependent Kinases (CDKs) like CDK-2 and CDK-4, and Epidermal Growth Factor Receptor (EGFR), highlighting the multi-targeted nature of some of these derivatives.[3][4]

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-Substituted-indolin-2-one (Chloropyrrole) | A549 (Non-small cell lung cancer) | 0.32 | [2] |

| KB (Oral epithelial cancer) | 0.67 | [2] | |

| K111 (Melanoma) | 1.19 | [2] | |

| NCI-H460 (Large cell lung cancer) | 1.22 | [2] | |

| Indolinone-based quinazolinone | HepG2 (Hepatocellular carcinoma) | 2.53 | [4] |

| MCF-7 (Breast cancer) | 7.54 | [4] | |

| Indolinone-based quinazolinone | HepG2 (Hepatocellular carcinoma) | 3.08 | [4] |

| MCF-7 (Breast cancer) | 5.28 | [4] |

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have demonstrated significant potential in mitigating inflammation and pain through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. 5-LOX is involved in the production of leukotrienes, another class of inflammatory mediators. By dually inhibiting these pathways, this compound derivatives can effectively reduce the inflammatory response. Some derivatives also exhibit anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and modulating the NF-κB signaling pathway.[6]

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one | COX-1 | 0.10 - 9.87 | [5] |

| COX-2 | 0.10 - 9.87 | [5] | |

| 5-LOX | 0.10 - 9.87 | [5] | |

| (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one | Not specified | Dose-dependent reduction of pro-inflammatory cytokines | [6] |

Antimicrobial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. This compound derivatives, particularly those hybridized with other pharmacophores like nitroimidazole, have shown potent activity against a range of bacteria, including drug-resistant strains.

Mechanism of Action: A notable mechanism of action for indolin-2-one nitroimidazole hybrids is a dual-action approach. These compounds can directly inhibit bacterial topoisomerase IV, an essential enzyme for DNA replication and chromosome segregation.[7] Additionally, the nitroimidazole moiety can be reduced in vivo to generate reactive radicals that damage bacterial DNA and proteins.[7] This dual mechanism is advantageous as it can circumvent the development of resistance.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

| Compound Class | Bacterial Strain | MIC (µM) | Reference |

| Indolin-2-one nitroimidazole hybrid | Pseudomonas aeruginosa | 0.13 - 2.5 | [7] |

| Escherichia coli | 0.13 - 2.5 | [7] | |

| Staphylococcus aureus | 0.13 - 2.5 | [7] |

Neuroprotective Activity

Derivatives of this compound are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease and for the management of migraines.

Mechanism of Action: In the context of Alzheimer's disease, azaindolin-2-one derivatives have been shown to act as dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation.[8] GSK3β is implicated in the hyperphosphorylation of tau, which leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's.[8] By inhibiting GSK3β and preventing tau aggregation, these compounds may offer a neuroprotective effect. Other derivatives have been designed to inhibit Acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[9] By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's. For migraines, certain derivatives act as partial agonists of the 5-HT(1B/1D) serotonin receptors, which are involved in cranial vasoconstriction.[10]

Quantitative Data: Neuroprotective and Related Activities of this compound Derivatives

| Compound Class | Target | IC50 / Activity | Reference |

| Azaindolin-2-one derivative | GSK3β | 1.7 µM | [8] |

| Indolin-2-one with 1-benzyl-1H-1,2,3-triazole | Acetylcholinesterase (AChE) | 50-51% inhibition at 100 µM | [9] |

| 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one | 5-HT(1B/1D) Receptors | Partial Agonist | [10] |

Key Experimental Protocols

To facilitate the replication and advancement of research in this field, this section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol uses the RAW 264.7 murine macrophage cell line to screen for the anti-inflammatory properties of this compound derivatives.

-

Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. For the assay, cells are seeded in 96-well plates and allowed to adhere.

-

Compound Pre-treatment: Cells are pre-treated with various non-toxic concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (final concentration typically 1 µg/mL) and incubating for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay): The production of NO, a key inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). The formation of a purple azo dye is measured colorimetrically at ~540 nm.

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Cell Viability (MTT Assay): A parallel MTT assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric assay to determine AChE activity.

-

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), DTNB solution, and the test this compound derivative at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of the AChE enzyme solution.

-

Substrate Addition: After a brief pre-incubation of the enzyme with the inhibitor, the substrate, acetylthiocholine iodide, is added to start the reaction.

-

Absorbance Measurement: The change in absorbance is monitored continuously at 412 nm using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated from the slope of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rates of the reaction in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.

Bacterial Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation activity of bacterial topoisomerase IV.

-

Principle: Topoisomerase IV decatenates, or unlinks, catenated DNA networks (kinetoplast DNA, kDNA) into individual minicircles. In an agarose gel, the large kDNA network is unable to migrate into the gel, while the smaller, decatenated minicircles can.

-

Reaction Setup: The reaction is set up in a microcentrifuge tube containing a reaction buffer, ATP, kDNA as the substrate, and varying concentrations of the this compound derivative.

-

Enzyme Addition: The reaction is initiated by the addition of purified bacterial topoisomerase IV enzyme.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel.

-

Visualization and Quantification: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of kDNA remaining in the well. The intensity of the bands can be quantified to determine the IC50 value.

Conclusion

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of a wide range of therapeutically valuable compounds. The derivatives discussed in this guide demonstrate potent and often multi-targeted activities against cancer, inflammation, bacterial infections, and neurological disorders. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the scientific community, fostering further innovation and accelerating the translation of these promising compounds from the laboratory to the clinic. The continued exploration of the chemical space around the this compound core holds immense potential for the discovery of next-generation therapeutics to address significant unmet medical needs.

References

- 1. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase: Reaction & Mechanism of Action | Study.com [study.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 5. Topoisomerase IV - Wikipedia [en.wikipedia.org]

- 6. Acetylcholinesterase | Definition, Function & Location | Study.com [study.com]

- 7. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medlink.com [medlink.com]

- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]

An In-depth Technical Guide to 4-Methylindolin-2-one (4-Methyloxindole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylindolin-2-one, also widely known as 4-methyloxindole, is a heterocyclic organic compound belonging to the indolinone class. The indolin-2-one (oxindole) scaffold is a prominent structural motif found in numerous natural products and synthetic molecules of significant pharmacological interest. This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, derivatives of indolin-2-one have been extensively investigated and developed as therapeutic agents, particularly in the field of oncology. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound, intended for researchers and professionals in drug discovery and development.

Chemical Identity and Properties

This compound is characterized by an indole ring system with a carbonyl group at the 2-position and a methyl group at the 4-position.

Synonyms and Identifiers

To facilitate comprehensive literature and database searches, a list of synonyms and chemical identifiers for this compound is provided in the table below.

| Property | Value |

| IUPAC Name | 4-Methyl-1,3-dihydro-2H-indol-2-one |

| Synonyms | 4-Methyloxindole, 4-Methyl-2-oxindole, 4-Methyl-1,3-dihydroindol-2-one, 2H-Indol-2-one, 1,3-dihydro-4-methyl- |

| CAS Number | 13220-46-7 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| InChI Key | USRZZPHRQZGXFH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C2NC(=O)CC2=C1 |

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, formulation, and potential as a drug candidate.

| Property | Value | Reference |

| Melting Point | 211 °C | |

| Boiling Point (Predicted) | 318.4 ± 41.0 °C | |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.21 ± 0.20 | |

| Appearance | White to yellow solid | |

| Storage | Sealed in dry, Room Temperature |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reductive cyclization of 2-(2-methyl-6-nitrophenyl)acetic acid.

Experimental Protocol for Synthesis

Reaction: Reductive cyclization of 2-(2-methyl-6-nitrophenyl)acetic acid.

Materials:

-

2-(2-Methyl-6-nitrophenyl)acetic acid

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Parr hydrogenator or similar hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel for hydrogenation, dissolve 2-(2-methyl-6-nitrophenyl)acetic acid (e.g., 1.4 g, 7 mmol) in methanol (e.g., 20 mL).

-

Carefully add 10% palladium on carbon catalyst to the solution (e.g., 0.14 g).

-

Place the reaction vessel in a Parr hydrogenator.

-

Pressurize the vessel with hydrogen gas to 60 psi.

-

Agitate the reaction mixture for 3 hours at room temperature.

-

Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), carefully vent the hydrogen gas.

-

Remove the catalyst by filtration through a pad of celite or a suitable filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting crude solid is then triturated with ethyl acetate and dried under vacuum to yield this compound as a white solid (reported yield: 74%).

Synthesis Workflow Diagram

An In-depth Technical Guide to the Indolin-2-one Core: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one, or oxindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. This bicyclic heterocyclic compound, consisting of a benzene ring fused to a five-membered lactam ring, has proven to be a remarkably versatile template for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. Its inherent structural features allow for facile substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the indolin-2-one core, focusing on its role in the development of kinase inhibitors for cancer therapy, including synthetic methodologies, structure-activity relationships, and key signaling pathways.

Chemical Properties and Synthesis

The indolin-2-one core is an aromatic heterocyclic organic compound. Its derivatives have been extensively explored, with substitutions at the C3, C5, and N1 positions being the most common for modulating biological activity. The synthesis of 3-substituted indolin-2-one derivatives, a class that includes numerous potent kinase inhibitors, is often achieved through a Knoevenagel condensation.[1]

General Experimental Protocol: Synthesis of 3-Substituted Indolin-2-one Derivatives

A common synthetic route involves the reaction of a substituted indolin-2-one with an appropriate aldehyde in the presence of a base catalyst, such as piperidine, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the condensation.

Materials:

-

Substituted indolin-2-one (e.g., 5-fluoroindolin-2-one)

-

Substituted aldehyde (e.g., pyrrole-2-carboxaldehyde derivative)

-

Ethanol

-

Piperidine

Procedure:

-

A mixture of the substituted indolin-2-one (1 equivalent) and the substituted aldehyde (1 equivalent) is suspended in ethanol.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for a specified period (typically 2-7 hours), with reaction progress monitored by thin-layer chromatography.[2]

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

-

The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]

Biological Activities and Mechanism of Action

Indolin-2-one derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] However, their most significant impact has been in the field of oncology as kinase inhibitors.

Many kinases involved in signal transduction are overactive in malignant tumor cells, making them prime targets for therapeutic intervention.[5] Indolin-2-one-based compounds act as competitive inhibitors at the ATP-binding site of protein kinases.[6] The indolinone ring itself plays a crucial role in this inhibition. By mimicking the adenine region of ATP, it forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. Modifications at various positions of the indolin-2-one scaffold allow for the exploration of different sub-pockets within the ATP-binding site, leading to enhanced potency and selectivity for specific kinases.[7]

Prominent examples of FDA-approved drugs with an indolin-2-one core include Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, and Toceranib, used in veterinary oncology. These drugs primarily target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis.[5]

Structure-Activity Relationships (SAR)

Extensive research has elucidated the structure-activity relationships of indolin-2-one derivatives as kinase inhibitors. The substitutions at the C3, C5, and N1 positions of the oxindole ring are critical for determining the potency and selectivity of these compounds.

-

C3-Substitution: The substituent at the C3 position is crucial for interacting with the hydrophobic regions of the ATP-binding pocket. Typically, a methylene linker connects the indolin-2-one core to another heterocyclic ring, such as a pyrrole, which occupies the hydrophobic pocket I.[5] The nature of this heterocyclic ring and its substituents significantly influences kinase selectivity.[8] For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for VEGFR, while bulky groups on a 3-(substituted benzylidenyl) moiety confer selectivity towards EGFR and Her-2.[8][9]

-

C5-Substitution: Modifications at the C5 position of the indolin-2-one ring can enhance the inhibitory activity. Halogen substitutions, such as fluorine or bromine, are common and can improve the compound's interaction with the hydrophobic pocket II of the ATP-binding site.[2][5] For example, Sunitinib features a fluorine atom at the C5 position. The introduction of other groups like -OMe, -OH, or -SH at this position can also modulate activity, often in conjunction with modifications on the C3-substituent.[5]

-

N1-Substitution: Alkylation or arylation at the N1 position of the lactam can also influence the biological activity, though this position has been explored less extensively than C3 and C5.

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activities of representative indolin-2-one derivatives against various protein kinases and cancer cell lines.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Sunitinib | VEGFR-2 | 9 | [10] |

| Sunitinib | PDGFRβ | 2 | [10] |

| SU5416 (Semaxanib) | VEGFR-2 | 840 | [5] |

| Compound 9 | VEGFR-2 | 56.74 | [6] |

| Compound 9 | CDK-2 | 9.39 | [6] |

| Compound 20 | VEGFR-2 | <63.27 (Sorafenib as control) | [6] |

| Compound 20 | EGFR | 8.8-fold more potent than indirubin | [6] |

| Compound 1c | HCT-116 cells | <1000 | |

| Compound 1h | HCT-116 cells | <1000 | |

| Compound 2c | MDA-MB-231 cells | Potent inhibitor | |

| Compound 16f | PDGF-R | 10 | [11] |

| Compound 1 | VEGF-R2 | 20 | [11] |

| Compound 1 | FGF-R1 | 30 | [11] |

| Compound 7 | Neuroprotective | Most potent | [4] |

| Compound 37 | Neuroprotective | Most potent | [4] |

| Compound 39 | Neuroprotective | Most potent | [4] |